Chlorpyrifos (diethyl-D10)

概要

説明

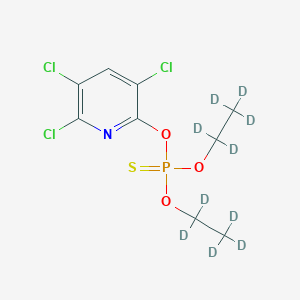

クロルピリホス: 化学式はC₉D₁₀HCl₃NO₃PS で、分子量は360.65 g/molです 。クロルピリホス-d10は、分析化学における定量目的の内部標準として一般的に使用されます。

準備方法

合成経路:: クロルピリホス-d10は、以下の手順を含む様々な経路で合成できます。

チオリン酸化: エタノールは3,5,6-トリクロロピリジン-2-オールと反応して、対応するクロロピリジニルアルコールを形成します。この中間体は、次にホスホロジチオ酸塩試薬を用いてチオリン酸化され、クロルピリホス-d10が生成されます。

重水素交換: 最後のステップは、重水素交換で、水素原子を重水素(D)同位体と置換し、完全にラベル付けされた化合物を得ます。

工業生産:: クロルピリホス-d10は、研究や分析目的のために小規模に生産されています。その工業生産は、主に専門の研究所によるカスタム合成が関与しています。

化学反応の分析

クロルピリホス-d10は、いくつかの化学反応に関与できます。

加水分解: アルカリ性条件下では、チオリン酸基が加水分解されて、対応するリン酸塩が生成されます。

酸化: クロルピリホス-d10は、オキソン型に酸化されることがあり、これはより毒性があります。

還元: クロロピリジニル部分の還元が起こることがあり、異なる代謝物が生成されます。

置換: クロルピリホス-d10は、リン中心で求核置換反応を受けることができます。

一般的な試薬と条件は、特定の反応の種類によって異なります。主要な生成物には、加水分解された誘導体と酸化された誘導体が含まれます。

科学的研究の応用

Agricultural Applications

Chlorpyrifos is primarily used as an insecticide in agricultural settings. It is effective against a wide range of pests, including insects that affect crops such as corn, soybeans, and fruit trees. The diethyl-D10 variant serves as a valuable tool in research to trace the behavior and metabolism of chlorpyrifos in agricultural systems.

Table 1: Common Agricultural Uses of Chlorpyrifos (Diethyl-D10)

| Crop Type | Pest Targeted | Application Method |

|---|---|---|

| Corn | European corn borer | Foliar spray |

| Soybeans | Soybean aphid | Soil drench |

| Fruit Trees | Codling moth | Tree trunk injection |

Environmental Interaction Studies

Research utilizing chlorpyrifos (diethyl-D10) has significantly contributed to understanding its environmental fate and interactions. Studies have focused on how chlorpyrifos residues affect non-target organisms and the broader ecosystem.

- Chemosensory Protein Interaction : Research indicates that chlorpyrifos interacts with chemosensory proteins in insects, which is crucial for developing pest control strategies that minimize environmental impact. This research helps elucidate how insects detect chemical residues, allowing for more targeted applications of pesticides .

Case Study: Environmental Impact Assessment

A study conducted by Gao et al. (2024) examined the effects of chlorpyrifos on aquatic ecosystems. The research found that runoff from agricultural fields treated with chlorpyrifos led to significant toxicity in local fish populations, prompting recommendations for revised application methods to mitigate ecological damage .

Toxicology and Metabolism Research

Chlorpyrifos (diethyl-D10) is also utilized in toxicological studies to understand its metabolic pathways and potential health impacts on humans and wildlife.

Table 2: Metabolic Pathways of Chlorpyrifos

| Pathway Type | Description |

|---|---|

| Aromatic Phosphoester Bond Cleavage | Breakdown leading to less toxic metabolites |

| Alkyl Phosphoester Bond Cleavage | Produces diethyl phosphate and other metabolites |

| Glutathione Conjugation | Forms cysteine S-conjugates, indicating detoxification processes |

- Acute Poisoning Case Study : A case study published in PubMed investigated acute human poisoning from chlorpyrifos exposure. The study identified multiple metabolites and proposed novel metabolic pathways that had not been previously documented in humans, enhancing understanding of chlorpyrifos toxicity .

Analytical Chemistry Applications

In analytical chemistry, chlorpyrifos (diethyl-D10) serves as a reference standard for method development and validation in pesticide residue analysis.

Table 3: Analytical Applications of Chlorpyrifos (Diethyl-D10)

| Application Area | Methodology Used | Purpose |

|---|---|---|

| Pesticide Residue Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of residues in food products |

| Environmental Monitoring | Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of chlorpyrifos in soil and water samples |

作用機序

クロルピリホス-d10は、主に酵素アセチルコリンエステラーゼ (AChE)の阻害を介してその効果を発揮します。AChEを阻害することで、神経伝達を妨げ、昆虫に麻痺を起こし、最終的には死に至ります。この化合物の分子標的は、神経系の経路に関与しています。

類似化合物との比較

クロルピリホス-d10は、正確な定量を可能にする同位体標識のためにユニークです。類似の化合物には、次のものがあります。

クロルピリホス: ラベルされていない親化合物。

ジメトエート-d6: 内部標準として使用される別の同位体標識された農薬。

マラチオン-d10: 同位体標識された有機リン系殺虫剤。

パラオキソン-エチル-d10: パラチオンの同位体標識された代謝物。

生物活性

Chlorpyrifos (CPF), specifically in its diethyl-D10 form, is an organophosphorus pesticide widely used for agricultural purposes. Its biological activity is primarily characterized by its neurotoxic effects on insects and potential impacts on human health. This article examines the mechanisms of action, metabolic pathways, pharmacokinetics, and toxicological implications of Chlorpyrifos, supported by data tables and research findings.

Chlorpyrifos acts as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for breaking down acetylcholine (ACh), a neurotransmitter involved in transmitting nerve impulses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of the nervous system, which can cause symptoms such as tremors, respiratory failure, and even death in severe cases .

Metabolic Pathways

Upon exposure, Chlorpyrifos undergoes rapid metabolism through various pathways:

- Hydrolysis : Chlorpyrifos is hydrolyzed to form 3,5,6-trichloro-2-pyridinol (TCPy) and other metabolites.

- Oxidation : The formation of chlorpyrifos oxon (CPF-ox), a more toxic metabolite, occurs through cytochrome P450-mediated reactions .

- Conjugation : Metabolites may undergo further conjugation processes leading to detoxification .

Pharmacokinetics

The pharmacokinetics of Chlorpyrifos and its metabolites have been studied extensively. Key findings include:

- Absorption : Over 70% of orally administered CPF is absorbed; however, dermal absorption varies significantly between species .

- Metabolism : Major metabolites include TCPy and diethyl phosphate (DEP). The metabolic process shows significant differences based on species, age, and gender .

- Excretion : Urinary excretion is the primary route for elimination, with metabolites detectable within 12–48 hours post-exposure .

Table 1: Pharmacokinetic Parameters of Chlorpyrifos

| Parameter | Value |

|---|---|

| Oral Absorption | ~70% |

| Dermal Absorption (Mice) | >60% |

| Dermal Absorption (Humans) | <3% |

| Half-Life in Humans | ~27 hours |

| Major Metabolites | TCPy, DEP, DETP |

Toxicological Implications

Chlorpyrifos exposure has been linked to various health risks:

- Neurological Effects : Symptoms include cognitive deficits, memory impairment, and mood disorders following chronic exposure .

- Reproductive and Developmental Toxicity : Studies indicate potential impacts on reproductive health and developmental outcomes in exposed populations .

- Environmental Persistence : Chlorpyrifos can persist in the environment, leading to bioaccumulation in non-target organisms .

Case Studies

- Occupational Exposure Study : A study evaluated workers exposed to Chlorpyrifos in agricultural settings. Results indicated significant AChE inhibition and associated neurological symptoms among those with higher exposure levels .

- Biomonitoring Research : Research involving urinary biomonitoring showed a correlation between environmental exposure to CPF and elevated levels of TCPy and DEP in human subjects. This highlights the importance of monitoring pesticide metabolites as indicators of exposure risk .

特性

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPBAQFWLVIOKP-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583927 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285138-81-0 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285138-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Chlorpyrifos (diethyl-D10) used as an internal standard in this analytical method?

A1: The abstract states that Chlorpyrifos (diethyl-D10) is added to blood samples as an internal standard []. Internal standards are crucial in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) analysis. They are chemically similar to the target analytes but distinguishable by the detector. Adding a known amount of an internal standard helps account for variations during sample preparation and analysis, such as losses during extraction or injection volume fluctuations. By comparing the signal response of the target analytes to the internal standard, the method achieves higher accuracy and precision in quantifying the organophosphates in the blood samples.

Q2: What are the advantages of using this method to determine organophosphate exposure?

A2: The described method offers several advantages for biomonitoring organophosphate exposure:

- Sensitivity: The method boasts a low detection limit (0.5-2.6 µg/L) for various organophosphates, enabling the detection of even low-level occupational exposures [].

- Quantitative Analysis: The use of calibration curves generated with spiked human blood samples allows for accurate quantification of organophosphates in real-world samples [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。